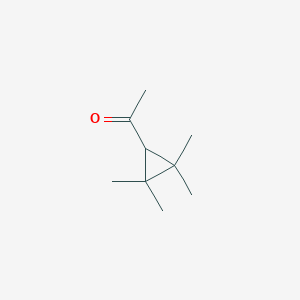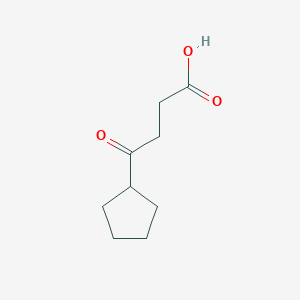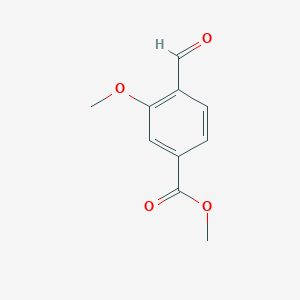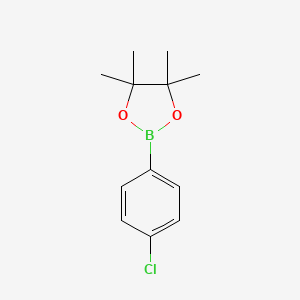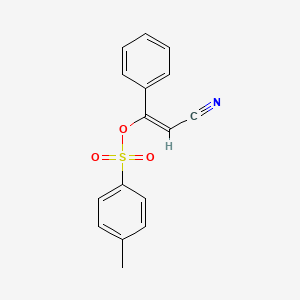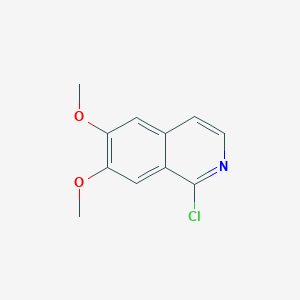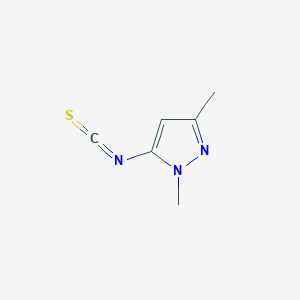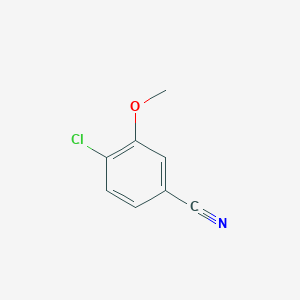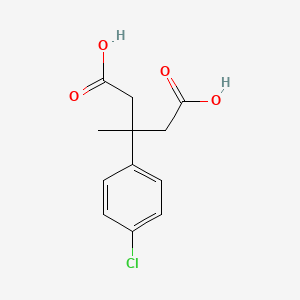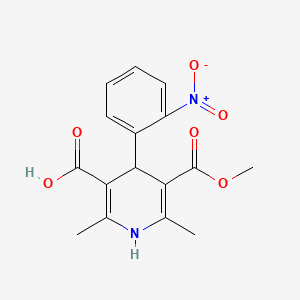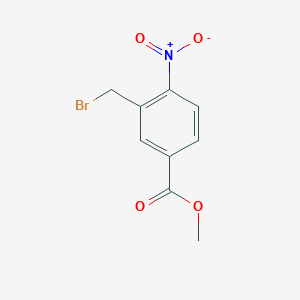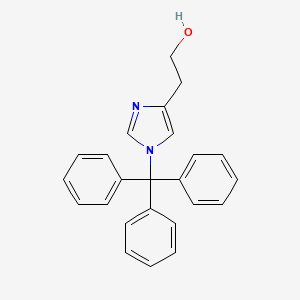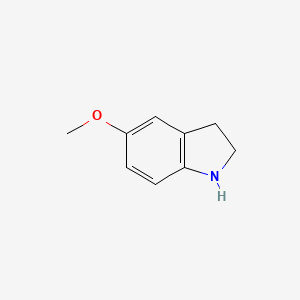![molecular formula C6H4ClN3O B1354830 4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one CAS No. 346599-63-1](/img/structure/B1354830.png)
4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one
概要
説明
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a versatile chemical compound with diverse properties. It appears as a white crystalline solid .
Synthesis Analysis
The synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine has been accomplished through methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures . An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is also described .Molecular Structure Analysis
The molecular formula of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is C6H4ClN3 and it has a molecular weight of 153.57 g/mol .Chemical Reactions Analysis
Chemically, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a white crystalline solid . It has a density of 1.5±0.1 g/cm3, a boiling point of 325.9±22.0 °C at 760 mmHg, and a flash point of 180.7±7.9 °C .科学的研究の応用
“4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one” is a chemical compound that finds applications as a pharmaceutical intermediate . It’s especially used in the synthesis of kinase inhibitors, which are used in disease treatment . Derivatives of this compound have shown potential as anticancer and antiviral agents, as well as for treating inflammatory diseases .
In one study, a series of 4-alkylamino-7-methyl analogs of tubercidin were synthesized from 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine . These compounds extend from simpler alkyls, such as ethyl, to heterocyclic rings . This research contributes to the field of medicinal chemistry, particularly in the development of new drugs with cytotoxic activity .
-
Medicinal Chemistry
- This compound serves as a scaffold for developing potent kinase inhibitors, including promising candidates for cancer therapy and innovative treatments for inflammatory skin disorders like atopic dermatitis .
- In the context of anticancer drug discovery, analogs of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6(7H)-one substituted with different amines have been identified as potent inhibitors of 3-Phosphoinositide-Dependent Kinase 1 (PDK1), a crucial target in cancer therapy .
-
Organic Synthesis
- It’s a key heterocyclic compound with a chlorine atom at the 4-position of its pyrimidine ring, offering unique properties for diverse applications .
- Its unique structure not only alters its chemical properties but also opens avenues for diverse applications .
- With its solubility in polar solvents and stability under specific conditions, it presents intriguing prospects in various fields .
-
Materials Science
-
Radiation Protection
-
Antiviral Agents
-
Organic Electronics
特性
IUPAC Name |
4-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-5-3-1-4(11)10-6(3)9-2-8-5/h2H,1H2,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKYYNMRPXEIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60477471 | |
| Record name | 4-Chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one | |
CAS RN |
346599-63-1 | |
| Record name | 4-Chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=346599-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

